![molecular formula C16H20N4O2S B4893380 ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate, commonly known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a membrane-permeable inhibitor of the Na+/H+ exchanger, which plays a critical role in regulating intracellular pH and cell volume in various cell types.
Applications De Recherche Scientifique
EIPA has been used in a wide range of scientific research applications, including studies of cell signaling, ion transport, and membrane trafficking. EIPA has been shown to inhibit the activity of the Na+/H+ exchanger in various cell types, including neurons, cardiac myocytes, and cancer cells. This inhibition can lead to changes in intracellular pH, cell volume, and ion concentrations, which can have significant effects on cellular function and signaling.
Mécanisme D'action
EIPA works by inhibiting the activity of the Na+/H+ exchanger, which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume. The Na+/H+ exchanger works by exchanging extracellular Na+ ions for intracellular H+ ions, which helps to maintain a stable intracellular pH. EIPA binds to the cytoplasmic domain of the Na+/H+ exchanger and blocks the exchange of ions, leading to changes in intracellular pH and cell volume.
Biochemical and Physiological Effects:
EIPA has been shown to have a wide range of biochemical and physiological effects in various cell types. In neurons, EIPA has been shown to inhibit the activity of voltage-gated sodium channels, leading to changes in action potential firing and synaptic transmission. In cardiac myocytes, EIPA has been shown to inhibit the activity of the Na+/Ca2+ exchanger, leading to changes in intracellular Ca2+ concentrations and contractility. In cancer cells, EIPA has been shown to inhibit cell migration and invasion, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EIPA in lab experiments is that it is a specific inhibitor of the Na+/H+ exchanger, which allows researchers to study the effects of inhibiting this protein on cellular function and signaling. However, one limitation of using EIPA is that it can have off-target effects on other membrane proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on EIPA. One area of interest is the development of more specific inhibitors of the Na+/H+ exchanger, which could help to clarify the role of this protein in various cellular processes. Another area of interest is the use of EIPA as a potential therapeutic agent for various diseases, including cancer and cardiovascular disease. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of EIPA in various cell types.
Méthodes De Synthèse
The synthesis of EIPA involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzoylamino)benzoate. This compound is then reacted with 3-(1H-imidazol-1-yl)propylamine and sodium cyanoborohydride to form EIPA.
Propriétés
IUPAC Name |
ethyl 4-(3-imidazol-1-ylpropylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-4-6-14(7-5-13)19-16(23)18-8-3-10-20-11-9-17-12-20/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWAMXRKWZOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.